Cyclobutylmethyl 2-ethylbutanoate
Description
Cyclobutylmethyl 2-ethylbutanoate is an ester compound featuring a cyclobutylmethyl group linked to a 2-ethylbutanoate moiety. For instance, cyclobutyl-containing esters, such as Methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride, are synthesized via alkylation or esterification reactions using sodium hydride and methyl iodide in polar aprotic solvents like DMF . The cyclobutylmethyl group introduces steric strain due to the four-membered ring, which may influence reactivity and stability compared to larger cyclic systems (e.g., cyclohexyl). Applications of such compounds are often explored in medicinal chemistry, where cyclobutyl groups enhance conformational rigidity and pharmacokinetic properties .
Properties
CAS No. |
90095-16-2 |
|---|---|
Molecular Formula |
C11H20O2 |
Molecular Weight |
184.27 g/mol |
IUPAC Name |
cyclobutylmethyl 2-ethylbutanoate |
InChI |
InChI=1S/C11H20O2/c1-3-10(4-2)11(12)13-8-9-6-5-7-9/h9-10H,3-8H2,1-2H3 |
InChI Key |
VLEUVNXIEIWBPD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C(=O)OCC1CCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cyclobutylmethyl 2-ethylbutanoate typically involves the esterification reaction between cyclobutylmethanol and 2-ethylbutanoic acid. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as immobilized enzymes, can also enhance the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions: Cyclobutylmethyl 2-ethylbutanoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed to yield cyclobutylmethanol and 2-ethylbutanoic acid.
Reduction: The ester can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to produce the corresponding alcohols.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester and alcohol.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Major Products Formed:
Hydrolysis: Cyclobutylmethanol and 2-ethylbutanoic acid.
Reduction: Cyclobutylmethanol and 2-ethylbutanol.
Transesterification: New esters and alcohols depending on the reactants used.
Scientific Research Applications
Cyclobutylmethyl 2-ethylbutanoate has several applications in scientific research:
Chemistry: It is used as a model compound to study esterification and transesterification reactions.
Biology: The compound’s esters are studied for their potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of pharmaceutical intermediates.
Industry: It is used in the flavor and fragrance industry due to its pleasant aroma.
Mechanism of Action
The mechanism of action of cyclobutylmethyl 2-ethylbutanoate in biological systems involves its hydrolysis to release cyclobutylmethanol and 2-ethylbutanoic acid. These metabolites can interact with various molecular targets, including enzymes and receptors, leading to potential biological effects. The exact pathways and targets are still under investigation, but the compound’s structure suggests it may interact with lipid membranes and proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-Isopropyl-5-methylcyclohexyl 2-Methylbut-2-enoate
- Structural Differences: Cyclohexyl vs. Ester Backbone: The α,β-unsaturated enoate (but-2-enoate) in this compound contrasts with the saturated 2-ethylbutanoate in the target compound. Conjugation in the enoate may enhance electrophilicity and susceptibility to nucleophilic attack.
Synthetic Routes :
| Property | Cyclobutylmethyl 2-Ethylbutanoate | 2-Isopropyl-5-methylcyclohexyl 2-Methylbut-2-enoate |
|---|---|---|
| Molecular Formula | C₁₁H₂₀O₂ (inferred) | C₁₅H₂₄O₂ |
| Ring Strain | High (cyclobutane) | Low (cyclohexane) |
| Likely Boiling Point | Moderate (est. 180–220°C) | Higher (due to larger cyclohexyl group) |
| Reactivity | Prone to ring-opening under stress | Stable; enoate participates in Diels-Alder reactions |
Methyl 1-(Methylamino)cyclobutanecarboxylate Hydrochloride
- Both compounds share a cyclobutane ring, but the target compound’s ester lacks amino substituents, reducing polarity .
- Synthetic Parallels: Sodium hydride-mediated alkylation (as seen in ) is critical for introducing methyl groups to cyclobutane systems. Similar strategies could apply to this compound, albeit with tailored protecting groups to prevent side reactions .
Methyl 2-Benzoylamino-3-Oxobutanoate
- Reactivity Profile: This compound’s α-ketoester functionality (3-oxobutanoate) is highly reactive toward nucleophiles, enabling condensations with amines to form enaminones . In contrast, the 2-ethylbutanoate ester is less electrophilic, favoring hydrolysis over condensation. The benzoylamino group enhances aromatic stacking interactions, absent in the aliphatic this compound.
| Parameter | This compound | Methyl 2-Benzoylamino-3-Oxobutanoate |
|---|---|---|
| Electrophilicity | Low (saturated ester) | High (α-ketoester) |
| Stability in Acid/Base | Hydrolysis at elevated pH | Rapid keto-enol tautomerism |
| Applications | Potential prodrug candidate | Synthetic intermediate for heterocycles |
Key Research Findings and Implications
- Cyclobutane vs. Larger Rings : Cyclobutylmethyl esters exhibit higher ring strain, which can be exploited for controlled ring-opening reactions in drug delivery systems. However, this strain reduces thermal stability compared to cyclohexyl analogs .
- Synthetic Challenges : Cyclobutylmethyl esters require careful optimization of reaction conditions (e.g., low temperatures, inert atmospheres) to prevent undesired rearrangements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
